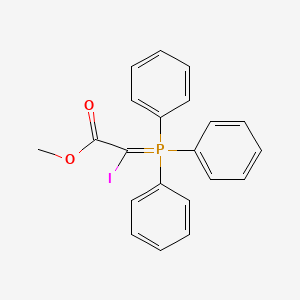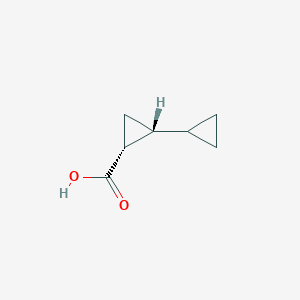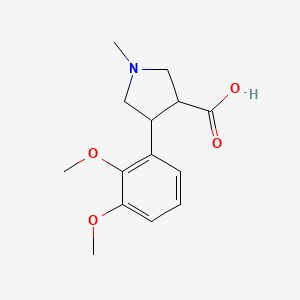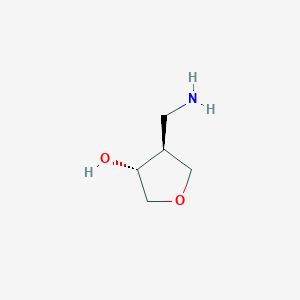
6-Bromo-5-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methylpyridazin-3(2H)-one is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromine atom at the 6-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 5-methylpyridazin-3(2H)-one: : The synthesis typically begins with 5-methylpyridazin-3(2H)-one. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6-position.
-
Alternative Methods: : Another method involves the use of a brominating agent such as bromine in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). This method can offer higher selectivity and yield.
Industrial Production Methods
Industrial production of 6-Bromo-5-methylpyridazin-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in 6-Bromo-5-methylpyridazin-3(2H)-one can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions. This allows for the synthesis of a wide range of derivatives.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding N-oxides. Reduction reactions can also be performed to modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Reduced forms of the pyridazine ring or its substituents.
Aplicaciones Científicas De Investigación
Chemistry
6-Bromo-5-methylpyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
The compound is also used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 6-Bromo-5-methylpyridazin-3(2H)-one and its derivatives exert their effects depends on the specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The bromine atom can enhance the compound’s binding affinity to these targets, thereby increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylpyridazin-3(2H)-one: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
6-Chloro-5-methylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
6-Fluoro-5-methylpyridazin-3(2H)-one:
Uniqueness
6-Bromo-5-methylpyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing the compound’s versatility in synthesis and its potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
3-bromo-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) |
Clave InChI |
XULYQFUMVSQDHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NN=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)







![ethyl (1R,5R,6S)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13024239.png)
